molecular formula C22H22N2O3S2 B2439937 3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 868676-62-4

3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2439937
CAS No.: 868676-62-4
M. Wt: 426.55
InChI Key: ZWGLBCKIHYECFR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic thiazole derivative of significant interest in chemical and pharmaceutical research. This compound is characterized by a molecular structure featuring a benzenesulfonyl group and a tetrahydronaphthalene-substituted thiazole ring. Compounds within this family have been identified as key scaffolds in medicinal chemistry due to their diverse biological activities. Based on studies of analogous structures, this compound may serve as a valuable template in drug discovery projects, particularly in the development of anticancer and anti-inflammatory agents. Research on similar molecules has shown potential to induce apoptosis and inhibit proliferation in various cancer cell lines. Its mechanism of action, while compound-specific, often involves the modulation of key inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Beyond biomedical applications, this thiazole derivative holds potential in material science, for instance as a building block for the synthesis of novel fluorescent materials or Metal-Organic Frameworks (MOFs) with unique properties. It can also be explored as a molecular probe for sensing applications. As a research chemical, it is typically supplied as a solid powder with specified purity levels. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the product-specific Certificate of Analysis for detailed characterization data, including results from HPLC, NMR spectroscopy, and mass spectrometry.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c25-21(12-13-29(26,27)19-8-2-1-3-9-19)24-22-23-20(15-28-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-3,8-11,14-15H,4-7,12-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGLBCKIHYECFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate naphthalene derivative and an alkyl halide.

    Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting benzenesulfonyl chloride with an amine under basic conditions.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the benzenesulfonyl derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzenesulfonyl group can interact with amino acid residues in the active site of enzymes, while the thiazole and tetrahydronaphthalenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
  • 3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide

Uniqueness

3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group provides potential for strong interactions with biological targets, while the tetrahydronaphthalenyl and thiazole groups contribute to the compound’s overall stability and reactivity.

Biological Activity

The compound 3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic derivative that combines a benzenesulfonamide moiety with a thiazole and a tetrahydronaphthalene structure. This unique combination suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on existing research, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O2SC_{20}H_{24}N_2O_2S, with a molecular weight of approximately 364.48 g/mol. Its structure features:

  • A benzenesulfonyl group, which is often associated with antimicrobial and anti-inflammatory properties.
  • A thiazole ring that can contribute to various biological activities, including anti-cancer effects.
  • A tetrahydronaphthalene moiety that may enhance lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological activities:

  • Antimicrobial Activity : Sulfonamide derivatives have been widely studied for their antibacterial properties. For instance, a study demonstrated that benzenesulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways .
  • Cardiovascular Effects : Some sulfonamide derivatives have shown potential in modulating cardiovascular functions. In isolated rat heart models, certain derivatives reduced perfusion pressure and coronary resistance, indicating possible therapeutic applications in managing hypertension .
  • Anti-inflammatory Properties : Compounds containing sulfonamide groups often exhibit anti-inflammatory effects. This is particularly relevant for conditions such as inflammatory bowel disease (IBD), where sulfonamides can attenuate inflammation in intestinal tissues .
  • Cancer Research : Thiazole-containing compounds have been investigated for their anti-cancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Studies and Experimental Findings

Several studies provide insights into the biological activity of related compounds:

Table 1: Summary of Biological Activities of Related Sulfonamide Derivatives

CompoundActivity TypeMechanismReference
4-(2-aminoethyl)-benzenesulfonamideCardiovascularDecreased perfusion pressure
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitionCardiovascular benefits in heart failure
5-(3-fluorophenyl)-1,2,4-oxadiazol-3-amineAntimicrobialInhibition of bacterial growth

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit enzymes such as dihydropteroate synthase involved in folate biosynthesis in bacteria.
  • Receptor Modulation : The thiazole ring may interact with various receptors or enzymes related to inflammation and cancer pathways.
  • Calcium Channel Interaction : Some studies suggest that certain sulfonamides can modulate calcium channels affecting cardiac contractility and vascular tone .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core. Key steps include:
  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
  • Sulfonylation : Introducing the benzenesulfonyl group using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Amide coupling : Reacting the sulfonylated intermediate with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (e.g., from ethanol) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks. For example, the benzenesulfonyl group shows aromatic protons at δ 7.5–8.0 ppm, while the tetrahydronaphthalenyl protons appear as multiplet signals between δ 1.5–2.8 ppm .
  • Mass spectrometry (ESI-MS or HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What are the critical solubility and stability parameters for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Limited aqueous solubility is common; use surfactants (e.g., Tween-80) or cyclodextrins for in vivo studies .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Protect from light (due to sulfonamide sensitivity) and store at −20°C under nitrogen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with substituents on the benzenesulfonyl (e.g., electron-withdrawing groups like -Cl or -CF3_3) or tetrahydronaphthalenyl moieties (e.g., methyl or hydroxyl groups) .
  • Bioisosteric replacements : Replace the thiazole ring with oxadiazole or triazole to assess impact on target binding .
  • In vitro assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (e.g., IC50_{50} determination in cancer lines). Use molecular docking to correlate structural changes with binding affinity .

Q. What strategies address low yields during the amide coupling step in synthesis?

  • Methodological Answer :
  • Reagent optimization : Switch from EDC/HOBt to DCC/DMAP or PyBOP for sterically hindered amines .
  • Solvent selection : Use anhydrous DCM instead of DMF to reduce side reactions.
  • Temperature control : Perform coupling at 0–4°C to minimize racemization .
  • Workup improvements : Extract unreacted starting materials with dilute HCl or NaHCO3_3 before purification .

Q. How can researchers resolve contradictory biological activity data across different assay systems?

  • Methodological Answer :
  • Assay standardization : Replicate studies in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to explain discrepancies between in vitro and in vivo results .
  • Target engagement validation : Use cellular thermal shift assays (CETSA) or pull-down assays with biotinylated probes to confirm target interaction .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the sulfonyl group) using tools like LigandScout .
  • ADMET prediction : Employ SwissADME or ADMETLab to forecast bioavailability, CYP inhibition, and toxicity .

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